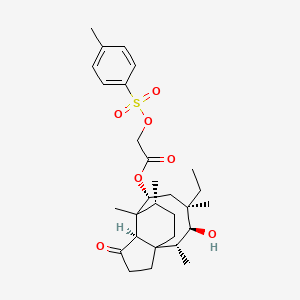
2'-Tosyloxy-dihydropleuromutilin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-Tosyloxy-dihydropleuromutilin is a chemical compound with the molecular formula C29H42O7S and a molecular weight of 534.70 . It is used for proteomics research .
Synthesis Analysis
The synthesis of 2’-Tosyloxy-dihydropleuromutilin involves a reaction that yields (3aR,4R,5R,7R,8S,9R,9aS,12R)- 7-ethyl-8-hydroxy-4,7,9,12-tetramethyl-3-oxodecahydro-4,9a-propanocyclopenta8annulen-5-yl 2-(tosyloxy)acetate as a white foam .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Transformations
2'-Tosyloxy-dihydropleuromutilin is involved in complex chemical reactions that are foundational in synthetic chemistry. A study by Berner et al. (1985) demonstrated that 2-Hydroxy-19,20-dihydropleuromutilin undergoes a stereospecific ketolisomerisation when treated with a base under phase/transfer conditions, leading to a 1,2-transposition of the ketofunction in the cyclopentanone part of the tricyclic structure. This process highlights the chemical flexibility and potential of 2'-Tosyloxy-dihydropleuromutilin in synthesizing novel compounds with significant chemical alterations (Berner, Vyplel, Schulz, & Fischer, 1985).
Biomedical Applications
In the realm of biomedical applications, the compound's derivatives have been explored for their potential uses. For instance, 1,4-dihydropyridines, which could theoretically be synthesized from structures similar to 2'-Tosyloxy-dihydropleuromutilin, exhibit coronary activity and have applications as coronary dilators, antifibrillators, anti-hypertensives, and as muscular and vascular spasmolytics. This underlines the potential of 2'-Tosyloxy-dihydropleuromutilin derivatives in contributing to cardiovascular disease treatments and highlights the importance of synthetic intermediates derived from it in drug development processes (Anderson, 1998).
Enzymatic Studies and Drug Discovery
The role of similar compounds in enzymatic studies and drug discovery is significant. For example, dihydropteroate synthase, a key enzyme in the biosynthetic pathway of certain amino acids, has been studied extensively for its interaction with sulfur-based antimalarial drugs. These studies provide insights into the genetic basis of clinical resistance to such drugs, which could be relevant for compounds like 2'-Tosyloxy-dihydropleuromutilin in understanding its potential interactions with biological targets (Brooks, Wang, Read, Watkins, Sims, & Hyde, 1994).
Methodological Advancements in Chemistry
The compound is also a part of methodological advancements in synthetic chemistry. A study by Sun et al. (2014) described a concise method to synthesize 1,2,3,4-tetrahydropyridines using 2-alkoxy-3,4-dihydropyran as a modular precursor, which reacts with aniline and a nucleophile. This method, while not using 2'-Tosyloxy-dihydropleuromutilin directly, illustrates the type of innovative synthetic routes and methodologies that could be applied to or derived from the chemical transformations of 2'-Tosyloxy-dihydropleuromutilin (Sun, Cheng, Yang, Taheri, Jiang, Zhang, & Gu, 2014).
Eigenschaften
IUPAC Name |
[(2R,3S,4R,6R,8R,14R)-4-ethyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-(4-methylphenyl)sulfonyloxyacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H42O7S/c1-7-27(5)16-23(36-24(31)17-35-37(33,34)21-10-8-18(2)9-11-21)28(6)19(3)12-14-29(20(4)26(27)32)15-13-22(30)25(28)29/h8-11,19-20,23,25-26,32H,7,12-17H2,1-6H3/t19-,20+,23-,25+,26+,27-,28?,29?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLYWPLUTWPBBOB-QFMSHXMFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC(C2(C(CCC3(C2C(=O)CC3)C(C1O)C)C)C)OC(=O)COS(=O)(=O)C4=CC=C(C=C4)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@]1(C[C@H](C2([C@@H](CCC3([C@H]2C(=O)CC3)[C@H]([C@@H]1O)C)C)C)OC(=O)COS(=O)(=O)C4=CC=C(C=C4)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H42O7S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30676277 |
Source


|
| Record name | (4R,5S,6R,8R,9aR,10R)-6-Ethyl-5-hydroxy-4,6,9,10-tetramethyl-1-oxodecahydro-3a,9-propanocyclopenta[8]annulen-8-yl [(4-methylbenzene-1-sulfonyl)oxy]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30676277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
534.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2'-Tosyloxy-dihydropleuromutilin | |
CAS RN |
933762-22-2 |
Source


|
| Record name | (4R,5S,6R,8R,9aR,10R)-6-Ethyl-5-hydroxy-4,6,9,10-tetramethyl-1-oxodecahydro-3a,9-propanocyclopenta[8]annulen-8-yl [(4-methylbenzene-1-sulfonyl)oxy]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30676277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

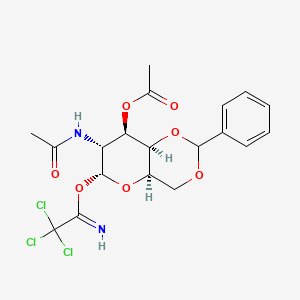
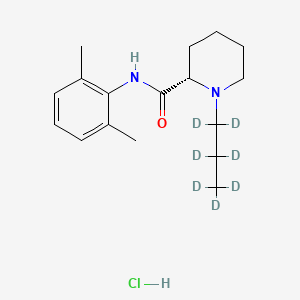
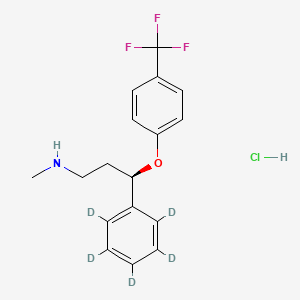
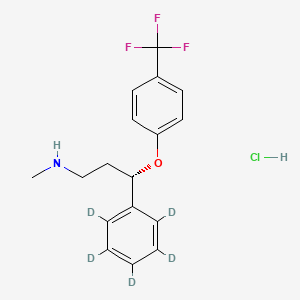
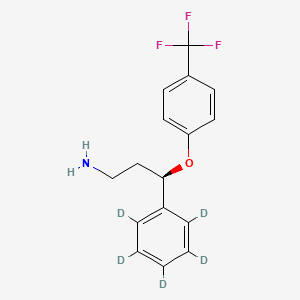

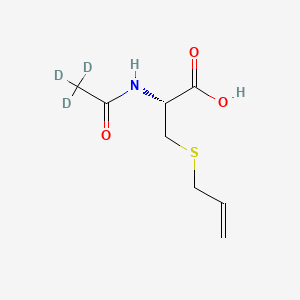

![4-[2-[5,5-dimethyl-8-[2,3,5,6-tetradeuterio-4-(trideuteriomethyl)phenyl]-6H-naphthalen-2-yl]ethynyl]benzoic acid](/img/structure/B565249.png)




